1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione
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Overview
Description
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H15NO2S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione typically involves the reaction of 2,5-dimethylthiazole with hexane-1,3-dione under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions can include various substituted thiazole derivatives and diketone compounds.
Scientific Research Applications
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds also contain a thiazole ring and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Cyclohexane-1,3-dione derivatives: These compounds are structurally similar and are used in the synthesis of various organic molecules with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-4-5-9(13)6-10(14)11-7(2)15-8(3)12-11/h4-6H2,1-3H3 |
InChI Key |
RTKAZOOYGVIHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(SC(=N1)C)C |
Origin of Product |
United States |
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